3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide
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Description
The compound “3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide” has a molecular formula of C16H12Cl2F2N2O2. It has an average mass of 373.181 Da and a monoisotopic mass of 372.024384 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, vapor pressure, toxicity, specific gravity, and density, are not provided in the search results .Scientific Research Applications
- Findings : When different quantities of diphenylamine (DPA) units are incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals, the absorption maxima and photoluminescence quantum yields remain high. However, introducing multi-DPA units on a unilateral arm of the TTM unit leads to red shifts in absorption maxima. TTM-BDPA and TTM-TDPA exhibit remarkable photothermal conversion efficiencies of 41% and 50%, respectively .
- Application : An advanced method for the preparation of 2,6-dichlorodiphenylamine (a derivative of HMS570J04) has been reported. This compound is used as an intermediate in the synthesis of the anti-inflammatory drug ortophenum .
Photothermal Therapy
Synthetic Intermediates
Persistent Radical Chemistry
properties
IUPAC Name |
(3Z)-3-[(2,6-dichlorophenyl)methoxyimino]-N-(2,4-difluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F2N2O2/c17-12-2-1-3-13(18)11(12)9-24-21-7-6-16(23)22-15-5-4-10(19)8-14(15)20/h1-5,7-8H,6,9H2,(H,22,23)/b21-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIVIGBNGOPOMB-YXSASFKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide |
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